N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride
CAS No.: 1235440-74-0
Cat. No.: VC3047857
Molecular Formula: C12H17Cl2N3O
Molecular Weight: 290.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235440-74-0 |
|---|---|
| Molecular Formula | C12H17Cl2N3O |
| Molecular Weight | 290.19 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C12H16ClN3O.ClH/c13-10-3-1-4-11(9-10)15-12(17)16-7-2-5-14-6-8-16;/h1,3-4,9,14H,2,5-8H2,(H,15,17);1H |
| Standard InChI Key | JABMDIHFYQJEEW-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)C(=O)NC2=CC(=CC=C2)Cl.Cl |
| Canonical SMILES | C1CNCCN(C1)C(=O)NC2=CC(=CC=C2)Cl.Cl |
Introduction
Chemical Properties and Structure
Basic Identification and Properties
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride has specific chemical identifiers and properties that distinguish it from related compounds. These properties are crucial for its characterization and applications in research settings.
| Property | Value |
|---|---|
| CAS Number | 1235440-74-0 |
| Molecular Formula | C12H17Cl2N3O |
| Molecular Weight | 290.19 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide;hydrochloride |
| MDL Number | MFCD15209602 |
The compound's molecular weight of 290.19 g/mol places it in a range that is often favorable for potential drug candidates, as it adheres to guidelines suggested by Lipinski's Rule of Five for drug-like molecules .
Structural Characteristics
The structural arrangement of N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is notable for several key features that contribute to its chemical behavior and potential biological activities:
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The compound features a seven-membered diazepane ring containing two nitrogen atoms
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A carboxamide functional group (-CONH-) links the diazepane ring to the aromatic portion
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The 3-chlorophenyl moiety provides specific electronic properties and potential interaction points
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The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments
This structural arrangement is particularly significant because the diazepane ring provides conformational flexibility, while the chlorophenyl group can influence receptor binding through both electronic and steric effects. The presence of the chlorine atom at the meta position (3-position) of the phenyl ring differentiates this compound from its para-substituted analog (N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride), potentially resulting in different biological activities.
Chemical Identifiers and Nomenclature
Standard Identifiers
The precise identification of N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is facilitated through various standardized chemical identifiers that ensure accurate reference in scientific literature and databases.
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H16ClN3O.ClH/c13-10-3-1-4-11(9-10)15-12(17)16-7-2-5-14-6-8-16;/h1,3-4,9,14H,2,5-8H2,(H,15,17);1H |
| Standard InChIKey | JABMDIHFYQJEEW-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)C(=O)NC2=CC(=CC=C2)Cl.Cl |
| Canonical SMILES | C1CNCCN(C1)C(=O)NC2=CC(=CC=C2)Cl.Cl |
| PubChem Compound | 47002607 |
These identifiers serve as unique digital representations of the compound's structure, enabling precise chemical database searches and facilitating unambiguous identification across various research platforms .
Related Nomenclature
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride may be referred to by several related names in scientific literature, though the IUPAC nomenclature remains the standard for formal identification. The varied nomenclature reflects different conventions for representing the same chemical structure, with the IUPAC name providing the most systematic and internationally recognized form .
Physical and Chemical Properties
Solubility and Stability
The hydrochloride salt form of N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide significantly influences its solubility profile. As a salt, the compound demonstrates enhanced water solubility compared to its free base form, making it more suitable for various research applications that require aqueous solutions. This property is particularly important for biological assays and pharmacological studies where aqueous media are commonly employed.
Spectroscopic Properties
While comprehensive spectroscopic data specifically for N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride is limited in the available literature, compounds of this class typically display characteristic spectral patterns that aid in their identification and purity assessment. Modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and monitor the purity of such compounds .
Synthesis Methods
Industrial Production Considerations
For larger-scale production, optimization of the synthetic route becomes crucial for efficiency, cost-effectiveness, and environmental considerations. Industrial production methods might employ specialized techniques including:
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Continuous flow chemistry for improved reaction control
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Optimized purification methods such as recrystallization and chromatography
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Quality control measures to ensure consistent purity and isomeric composition
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Scale-appropriate equipment and conditions to maintain reaction selectivity and yield
These production considerations are important factors in the commercial availability of the compound for research applications.
Comparison with Similar Compounds
Structural Analogs
N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride belongs to a family of related compounds that share similar structural elements but differ in specific substituents or structural features. These differences can significantly impact their biological activities and chemical properties.
| Compound | Key Structural Difference | CAS Number |
|---|---|---|
| N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride | Chlorine at para position (4-position) instead of meta position (3-position) | 1197685-68-9 |
| N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | Addition of a methyl linker and oxolan-3-yl group | 2320383-02-4 |
| Methyl 1,4-diazepane-1-carboxylate hydrochloride | Methyl ester instead of 3-chlorophenyl amide | 1350362-09-2 |
This structural diversity within the diazepane class allows for expansive structure-activity relationship studies, which are crucial for understanding how specific structural modifications affect biological activities and potential therapeutic applications .
Activity Comparisons
The biological activities of these structural analogs may vary significantly based on their specific structural differences. For instance, the position of the chlorine atom (meta vs. para) can affect receptor binding profiles and potency. Similarly, the presence of additional functional groups or modifications to the diazepane ring can alter pharmacokinetic properties and target specificity .
These comparative studies are essential for medicinal chemistry research, providing insights into which structural features are critical for specific biological activities and guiding the rational design of new compounds with improved properties.
Current Research Status and Future Directions
Research Limitations
Current research on N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride faces several limitations that impact our comprehensive understanding of this compound:
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Limited published data on specific biological activities and mechanisms of action
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Incomplete information on pharmacokinetic properties and metabolic pathways
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Restricted access to detailed synthetic procedures and optimizations
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Insufficient clinical or preclinical studies to establish therapeutic potential
These limitations highlight the need for more extensive research to fully elucidate the compound's properties and potential applications.
Future Research Opportunities
Future research directions for N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride could include:
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Comprehensive receptor binding studies to identify specific biological targets
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Investigation of structure-activity relationships through systematic structural modifications
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Exploration of potential therapeutic applications in neurological and psychological disorders
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Development of improved synthetic routes for more efficient production
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Studies on metabolic stability and pharmacokinetic properties
These research opportunities represent important avenues for advancing our understanding of this compound and its potential contributions to medicinal chemistry and drug development.
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